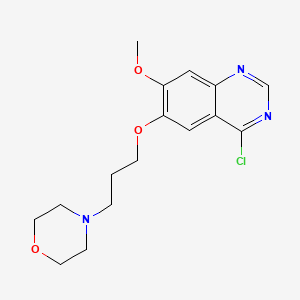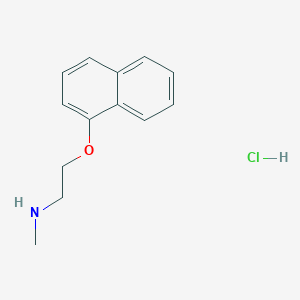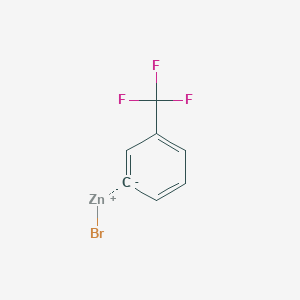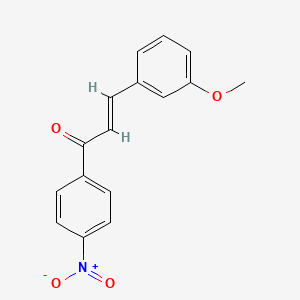![molecular formula C14H13Cl2NO B3114094 3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline CAS No. 199481-06-6](/img/structure/B3114094.png)
3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline
Übersicht
Beschreibung
3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline is a chemical compound with the molecular formula C14H13Cl2NO . It is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group .
Molecular Structure Analysis
The molecular structure of this compound consists of an aniline ring substituted with two chlorine atoms and a methoxyphenylmethyl group . The exact structure can be determined using techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry .Wissenschaftliche Forschungsanwendungen
Biologically Active Substituted Anilides
Studies on substituted anilides of heterocyclic series suggest potential biological activities for compounds synthesized from corresponding heterocyclic carbonyl chlorides and substituted anilines. The structural and conformational characteristics of these compounds, such as 4′-methoxycarbonyl-N-phenyl-3-chlorobenzo[b]thiophene-2-carboxamide, are crucial for their biological activity. Hydrogen bond formation is a key factor, indicating the significance of substituted anilines in developing biologically active molecules (Jarak, Pavlović, & Karminski-Zamola, 2007).
Antimicrobial and Anticancer Applications
Compounds synthesized from substituted anilines have been evaluated for their antimicrobial activity. For instance, pyrazolines based thiazolidin-4-one derivatives, prepared from substituted aniline and thioglycolic acid, showed excellent properties regarding anticancer and HIV activities. This highlights the potential of substituted anilines in the development of new therapeutic agents (Patel et al., 2013).
Electrochromic Materials
The synthesis of novel donor–acceptor systems employing substituted anilines demonstrates their application in creating electrochromic materials with outstanding optical contrasts and fast switching speeds in the NIR region. Such properties make these materials suitable for applications in smart windows and displays (Li et al., 2017).
Src Kinase Inhibitors
Substituted anilines have been optimized as potent inhibitors of Src kinase activity, crucial for the development of anticancer drugs. Through systematic modification, compounds have demonstrated significant inhibition of both Src kinase activity and Src-mediated cell proliferation, indicating the role of substituted anilines in designing novel inhibitors (Boschelli et al., 2001).
Palladium-Catalyzed Aminations
Research into palladium-catalyzed amination of aryl halides and triflates highlights the versatility of substituted anilines in organic synthesis, enabling the formation of complex molecules through efficient and selective reactions. This process is fundamental for constructing pharmacologically active compounds and materials science applications (Wolfe & Buchwald, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-18-12-5-2-10(3-6-12)9-17-11-4-7-13(15)14(16)8-11/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPXACCHROYOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



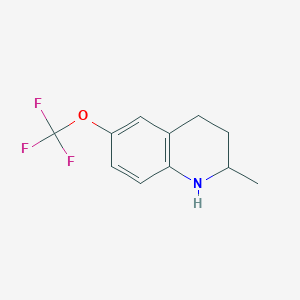
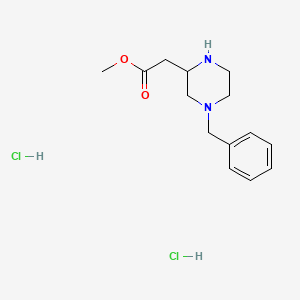
![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B3114036.png)

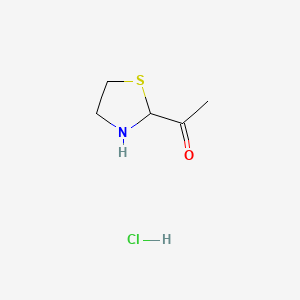
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/structure/B3114045.png)

![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B3114053.png)
![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3114064.png)
